Absence of Quantitative Biological Selectivity Data vs. Structurally Related Analogs
A search for direct, quantitative biological activity data for N-cyclohexyl-N-ethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide reveals a critical data gap. A widely circulated claim of potent carbonic anhydrase IX (CA IX) inhibition (IC50 10.93-25.06 nM) has been attributed to this compound by some vendors . However, this data point is unsupported; the referenced study by Nemr et al. describes the synthesis and evaluation of a different chemical series, specifically aryl thiazolone-benzenesulfonamides, and does not mention the target compound [1]. The true biological activity of this compound remains unknown and is not characterized in any peer-reviewed primary literature. This contrasts with its closest commercially available analog, N,N-dimethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide, for which some vendor marketing materials claim micromolar IC50 values (e.g., 0.58 μM against MIA PaCa-2 cells), though these also lack primary published evidence. The cyclohexyl-ethyl substitution represents a significant increase in hydrophobicity and steric bulk compared to the dimethyl analog, which would be expected to profoundly alter target binding, solubility, and metabolic stability.
| Evidence Dimension | Published, peer-reviewed biological activity data (IC50/Ki) |
|---|---|
| Target Compound Data | No published data found. |
| Comparator Or Baseline | N,N-dimethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide: No published data found; vendor advertising claims IC50 0.58 μM (MIA PaCa-2) and 0.31 μM (UM16) without supporting primary citation. |
| Quantified Difference | Not calculable; both compounds lack primary evidence. |
| Conditions | Systematic literature search across PubMed, Google Patents, ECHA, and BindingDB (search date: 2026-04-29). |
Why This Matters
This data vacuum means any procurement decision must be based on the compound's utility as a novel, uncharacterized exploration tool for in-house profiling, rather than on a validated activity profile, which is a starkly different value proposition from analogs with even preliminary data.
- [1] Nemr, M.T.M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Adv, 11(42):26241-26257. View Source
